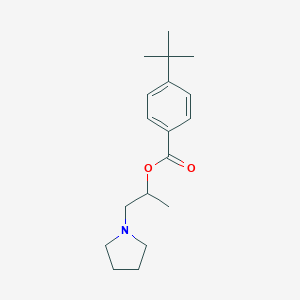
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate, also known as MPB, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. MPB is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
作用机制
The mechanism of action of 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been found to increase dopamine levels in the brain, which may contribute to its analgesic effects. It has also been found to modulate the release of glutamate, an excitatory neurotransmitter that plays a critical role in learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects that make it a valuable tool for studying different biological processes. It has been found to have analgesic effects, reducing pain perception in animal models. This compound has also been found to improve learning and memory, possibly through its modulation of the glutamate system. Additionally, this compound has been found to have anti-inflammatory effects, reducing inflammation in animal models.
实验室实验的优点和局限性
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been found to have a high affinity for the sigma-1 receptor, making it a valuable tool for studying the role of this receptor in different biological processes. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on different biological systems may be complex and difficult to interpret.
未来方向
There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate. One area of interest is its potential as an analgesic drug. This compound has been found to have analgesic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for pain management. Additionally, this compound has been found to improve learning and memory, and further research is needed to determine its potential as a cognitive enhancer. Finally, research is needed to better understand the mechanism of action of this compound and its effects on different biological systems.
合成方法
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate can be synthesized using a multi-step process that involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylpyrrolidine to produce this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in scientific research.
科学研究应用
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has been used in various scientific research applications due to its ability to interact with different biological targets. It has been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. This compound has also been found to interact with the dopamine transporter, which plays a critical role in regulating dopamine levels in the brain.
属性
分子式 |
C18H27NO2 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
1-pyrrolidin-1-ylpropan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C18H27NO2/c1-14(13-19-11-5-6-12-19)21-17(20)15-7-9-16(10-8-15)18(2,3)4/h7-10,14H,5-6,11-13H2,1-4H3 |
InChI 键 |
AXRAWKAINQRNFO-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
规范 SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)

![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294833.png)
![3-Benzyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294834.png)
![3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294836.png)
![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
